2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety, which is a nitrogen-containing heterocycle, and a benzenesulfonamide group, which is known for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted sulfonamide derivatives with various functional groups.
Scientific Research Applications
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme inhibition and protein interactions.
Chemical Biology: Employed in the design of chemical probes for biological systems.
Industrial Applications: Utilized in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylbenzenesulfonamide: Lacks the quinoline moiety, resulting in different biological activities.
4-methyl-N-(3-quinolinyl)benzenesulfonamide: Lacks the methoxy group, which may affect its solubility and reactivity.
2-methoxy-N-(3-quinolinyl)benzenesulfonamide: Lacks the methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the presence of both the methoxy and methyl groups, which can enhance its biological activity and solubility. The combination of the quinoline and benzenesulfonamide moieties provides a versatile scaffold for drug design and development.
Properties
CAS No. |
1374683-58-5 |
---|---|
Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4g/mol |
IUPAC Name |
2-methoxy-4-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-7-8-17(16(9-12)22-2)23(20,21)19-14-10-13-5-3-4-6-15(13)18-11-14/h3-11,19H,1-2H3 |
InChI Key |
FBFJCNJZIZTYKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.